N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, two methoxy groups, and a pyridin-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with benzylamine and 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with one less methoxy group.
N-benzyl-N-(pyridin-2-yl)benzamide: Lacks both methoxy groups.
N-benzyl-3,5-dimethoxybenzamide: Lacks the pyridin-2-yl group.
Uniqueness
N-benzyl-3,5-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both methoxy and pyridin-2-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-benzyl-3,5-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-12-17(13-19(14-18)26-2)21(24)23(20-10-6-7-11-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
InChI Key |
RNJAEQGPJHJVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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